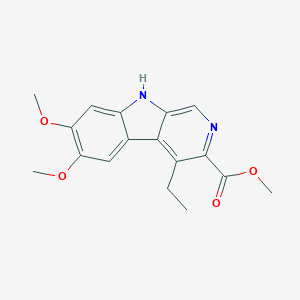

Methyl 6,7-dimethoxy-4-ethyl-beta-carboline-3-carboxylate

描述

6,7-二甲氧基-4-乙基-β-咔啉-3-羧酸甲酯,俗称 DMCM,是一种来自 β-咔啉家族的化合物。它以其通过作为 GABA A 受体的负向别构调节剂而诱导焦虑和惊厥的能力而闻名。这种特性使其在功能上与苯二氮卓类药物及相关药物相反,而苯二氮卓类药物及相关药物则是正向别构调节剂。 DMCM 主要用于科学研究,以测试新的抗焦虑和抗惊厥药物 .

准备方法

合成路线和反应条件: DMCM 的合成涉及多个步骤,从合适的 β-咔啉前体开始。关键步骤包括:

形成 β-咔啉核心: 这通常通过 Pictet-Spengler 反应实现,其中色胺衍生物与醛或酮反应。

引入甲氧基: 在强酸催化剂存在下,使用甲醇进行甲氧基化。

酯化: 使用甲醇和酸催化剂将羧酸基团酯化,形成甲酯。

工业生产方法: DMCM 的工业生产遵循类似的合成路线,但规模更大。 该工艺针对产率和纯度进行了优化,通常涉及连续流动反应器和先进的纯化技术,如结晶和色谱法 .

反应类型:

氧化: DMCM 可以发生氧化反应,特别是在乙基侧链上,导致形成醛或羧酸。

还原: DMCM 的还原可能发生在 β-咔啉核心处,可能导致形成二氢-β-咔啉。

取代: DMCM 中的甲氧基可以通过亲核取代反应被其他官能团取代。

常用试剂和条件:

氧化: 常见的氧化剂包括高锰酸钾 (KMnO4) 和三氧化铬 (CrO3)。

还原: 使用诸如氢化锂铝 (LiAlH4) 或硼氢化钠 (NaBH4) 之类的还原剂。

取代: 在碱性条件下,可以使用胺或硫醇等亲核试剂进行取代反应。

主要产物:

氧化: 醛和羧酸。

还原: 二氢-β-咔啉。

取代: 各种取代的 β-咔啉衍生物.

科学研究应用

Pharmacological Research

DMCM is extensively utilized in pharmacological research to investigate its effects on GABA receptors. Its role as a negative allosteric modulator allows researchers to study anxiety and convulsion mechanisms, providing insights into potential therapeutic targets for anxiolytic and anticonvulsant drug development.

Case Studies:

- Anxiety and Convulsions : DMCM has been employed in studies examining its ability to induce anxiety-like behaviors and convulsions in animal models, thus serving as a benchmark for testing new anxiolytic medications .

- GABA Receptor Interaction : Research has demonstrated that DMCM can modulate the activity of GABA receptors, providing a contrasting effect to benzodiazepines which enhance receptor activity .

Chemical Research

In chemistry, DMCM serves as a model compound for studying the synthesis and reactivity of beta-carbolines and their derivatives. Its unique chemical structure allows for various chemical transformations, including oxidation and substitution reactions.

Chemical Properties:

- Molecular Formula : CHNO

- Molecular Weight : 314.34 g/mol

Toxicology Studies

DMCM has been investigated for its role in understanding the mechanisms behind drug-induced toxicity. Its ability to precipitate withdrawal symptoms in opioid-dependent models highlights its relevance in toxicological research.

Case Studies:

- Opioid Withdrawal : Studies have shown that DMCM can induce withdrawal symptoms in animal models previously exposed to opioids, allowing researchers to explore the underlying biochemical pathways involved .

Table 1: Summary of Applications of DMCM

| Application Area | Description | Key Findings/Use Cases |

|---|---|---|

| Pharmacological Research | Investigates GABA receptor modulation | Induces anxiety and convulsions; used in drug testing |

| Chemical Research | Model compound for beta-carboline chemistry | Facilitates synthesis and study of derivatives |

| Toxicology Studies | Examines drug-induced toxicity mechanisms | Induces withdrawal symptoms in opioid models |

作用机制

DMCM 通过作为 GABA A 受体的负向别构调节剂发挥作用。它与受体上的特定位点结合,该位点不同于 GABA 结合位点,并诱导构象变化,从而降低受体对 GABA 的亲和力。 这导致抑制性神经传递减少,从而导致神经元兴奋性增加并诱导焦虑和惊厥 .

相似化合物的比较

DMCM 在 β-咔啉中是独一无二的,因为它对 GABA A 受体具有特定的作用。类似的化合物包括:

6,7-二甲氧基-4-乙基-β-咔啉-3-羧酸甲酯: 结构相似,但药理特性可能不同。

β-咔啉-3-羧酸酯衍生物: 这些化合物共享 β-咔啉核心,但其取代基不同,导致其生物活性存在差异。

DMCM 作为负向别构调节剂的作用能力使其成为研究中的一种宝贵工具,特别是在了解焦虑和惊厥机制以及开发新的治疗剂方面。

生物活性

Methyl 6,7-dimethoxy-4-ethyl-beta-carboline-3-carboxylate, commonly referred to as DMCM, is a compound belonging to the beta-carboline family. This compound has garnered significant attention due to its unique pharmacological properties, particularly its role as a negative allosteric modulator of GABA receptors. This article explores the biological activity of DMCM, focusing on its anxiogenic effects, convulsant activity, and potential therapeutic applications.

- Chemical Formula : CHNO

- Molecular Weight : 314.34 g/mol

- CAS Number : 82499-00-1

- Boiling Point : Approximately 454.02°C

- Density : 1.1489 g/cm³

| Property | Value |

|---|---|

| Molecular Formula | CHNO |

| Molecular Weight | 314.34 g/mol |

| Boiling Point | ~454.02°C |

| Density | 1.1489 g/cm³ |

DMCM acts primarily as a negative allosteric modulator of GABA receptors, which are critical in mediating inhibitory neurotransmission in the brain. Unlike benzodiazepines that enhance GABAergic activity, DMCM reduces the efficacy of GABA at these receptors, leading to increased neuronal excitability and anxiety-like behaviors .

Anxiogenic Activity

DMCM has been shown to induce anxiety-related behaviors in various animal models. Studies indicate that administration of DMCM leads to increased anxiety levels as measured by elevated plus maze and open field tests . The anxiogenic properties are attributed to its action on GABA receptors, which are integral to the modulation of anxiety and fear responses.

Convulsant Activity

DMCM is recognized for its potent convulsant effects. It has been utilized in research to model seizure activity due to its ability to lower seizure thresholds in experimental settings . The compound's proconvulsive properties have been linked to its antagonistic effects on GABAergic transmission, which normally serves to inhibit excessive neuronal firing.

Research Findings

- Behavioral Studies : In behavioral assays, DMCM was found to significantly increase anxiety-like responses in rodents when compared to control groups. These findings suggest that DMCM can serve as a useful tool for studying anxiety disorders and testing potential anxiolytic treatments .

- Seizure Models : In various seizure models, including those induced by pentylenetetrazole (PTZ), DMCM consistently demonstrated proconvulsant effects, highlighting its utility in understanding the mechanisms underlying seizure disorders .

- Neuropharmacological Insights : Research has shown that DMCM interacts with multiple neurotransmitter systems beyond GABA, including serotonergic and dopaminergic pathways, which may contribute to its complex behavioral effects .

Case Studies

Several studies have explored the implications of DMCM in both preclinical and clinical settings:

- Study on Anxiety Modulation : A study published in Neuropharmacology examined the role of DMCM in modulating anxiety-related behaviors through its action on GABA receptors. Results indicated that DMCM administration led to significant increases in anxiety-like behavior compared to vehicle-treated controls .

- Convulsant Effects Evaluation : Another investigation assessed the convulsant effects of DMCM using an acute chemoconvulsant seizure model. The study found that DMCM reliably induced seizures at doses that were not proconvulsive for other tested compounds .

属性

IUPAC Name |

methyl 4-ethyl-6,7-dimethoxy-9H-pyrido[3,4-b]indole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O4/c1-5-9-15-10-6-13(21-2)14(22-3)7-11(10)19-12(15)8-18-16(9)17(20)23-4/h6-8,19H,5H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GADIKQPUNWAMEB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C2C3=CC(=C(C=C3NC2=CN=C1C(=O)OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90896999 | |

| Record name | Methyl 6,7-dimethoxy-4-ethyl-beta-carboline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90896999 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82499-00-1 | |

| Record name | Methyl 4-ethyl-6,7-dimethoxy-9H-pyrido[3,4-b]indole-3-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=82499-00-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 6,7-dimethoxy-4-ethyl-beta-carboline-3-carboxylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082499001 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl 6,7-dimethoxy-4-ethyl-beta-carboline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90896999 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Ethyl-6,7-dimethoxy-9H-pyrido[3,4-b]indole-3-carboxylic acid methyl ester hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYL 6,7-DIMETHOXY-4-ETHYL-.BETA.-CARBOLINE-3-CARBOXYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1309288N1J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。